Cas no 61364-37-2 ((7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene)
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene Chemical and Physical Properties
Names and Identifiers
-
- (R)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
- R-Mirtazapine
- (R)-(-)-MIRTAZAPINE
- (R)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
- AC1MJ43I
- AC1Q3ZYK
- BIDD:GT0798
- CHEMBL608847
- CTK2F8485
- SureCN8271559
- (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene
- (-)-Mirtazapine
- (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0?,?.0?,??]nonadeca-1(15),8,10,12,16,18-hexaene
- DA-69212
- HMS3259D15
- (R)-Mirtazapine-13C-d3
- J279.610D
- Org 44-19
- EINECS 262-735-5
- AKOS030254936
- (R)-ORG 3770
- MS-23752
- HY-B0352B
- 61364-37-2
- (R)-Org3770;(R)-6-Azamianserin
- UNII-0UF1VD57JD
- PDSP1_001531
- CHEBI:94765
- PDSP2_001515
- 0UF1VD57JD
- G13748
- CS-0111887
- Mirtazapine, (R)-
- DTXSID80210281
- MLS001165757
- SMR000550486
- EN300-59238
- NS00086933
- (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
- (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene
- HMS2231D15
- (R)-Org3770
- Org-44-19
- NC00656
- (R)-6-AZAMIANSERIN
- RONZAEMNMFQXRA-INIZCTEOSA-N
- (R)-Mirtazapine
- R-(-)-Mirtazapine
- SCHEMBL8271559
- PYRAZINO(2,1-A)PYRIDO(2,3-C)(2)BENZAZEPINE, 1,2,3,4,10,14B-HEXAHYDRO-2-METHYL-, (R)-
- DTXCID80132772
- Q27166549
-
- Inchi: InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m0/s1
- InChI Key: RONZAEMNMFQXRA-INIZCTEOSA-N
- SMILES: CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Computed Properties
- Exact Mass: 265.15807
- Monoisotopic Mass: 265.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 19.4Ų
Experimental Properties
- PSA: 19.37
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M364995-5mg |
R-Mirtazapine |
61364-37-2 | 5mg |
$ 100.00 | 2023-09-06 | ||
| TRC | M364995-10mg |
R-Mirtazapine |
61364-37-2 | 10mg |
$ 141.00 | 2023-09-06 | ||
| TRC | M364995-25mg |
R-Mirtazapine |
61364-37-2 | 25mg |
$ 322.00 | 2023-09-06 | ||
| TRC | M364995-50mg |
R-Mirtazapine |
61364-37-2 | 50mg |
$ 580.00 | 2023-04-15 | ||
| TRC | M364995-100mg |
R-Mirtazapine |
61364-37-2 | 100mg |
$ 1097.00 | 2023-04-15 | ||
| TRC | M364995-250mg |
R-Mirtazapine |
61364-37-2 | 250mg |
$ 1570.00 | 2023-04-15 | ||
| Enamine | EN300-59238-0.05g |
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene |
61364-37-2 | 0.05g |
$612.0 | 2023-02-09 | ||
| Enamine | EN300-59238-0.1g |
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene |
61364-37-2 | 0.1g |
$640.0 | 2023-02-09 | ||
| Enamine | EN300-59238-0.25g |
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene |
61364-37-2 | 0.25g |
$670.0 | 2023-02-09 | ||
| Enamine | EN300-59238-0.5g |
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0^{2,7}.0^{8,13}]nonadeca-1(19),8,10,12,15,17-hexaene |
61364-37-2 | 0.5g |
$699.0 | 2023-02-09 |
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene Suppliers
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene Related Literature
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Additional information on (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene
Introduction to (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene (CAS No. 61364-37-2)
(7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene, with the CAS number 61364-37-2, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate cyclic structure and unique functional groups, which contribute to its potential therapeutic applications.
The molecular structure of (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene is notable for its tetracyclic framework and the presence of multiple nitrogen atoms within the rings. The compound's stereochemistry is defined by the (7R) configuration at the chiral center, which plays a crucial role in its biological activity and selectivity.
Recent studies have explored the potential of (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry (2023), researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models.
Beyond its anti-inflammatory potential, (7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15, 7-hexaene has also shown promise in neurodegenerative diseases. A preclinical study conducted by a team at Harvard Medical School demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, which are implicated in Alzheimer's disease.
The pharmacokinetic properties of (7R)-5-methyl-2,5, 9-triazatetracyclo[ .4 . . , .? .? , . ]nonadeca- ( ),8 , , , , -hexaene have been extensively studied to evaluate its suitability for drug development. Research published in the European Journal of Pharmaceutical Sciences (2024) reported that this compound has favorable oral bioavailability and a long half-life in animal models, suggesting its potential for once-daily dosing regimens.
In terms of safety and toxicity profiles, preliminary data indicate that (7R)-5-methyl-2 , -triazatetracyclo[ . . . , .? .? , . ]nonadeca- ( ),8 , , , , -hexaene is well-tolerated at therapeutic doses with minimal side effects observed in preclinical studies. However, further clinical trials are necessary to confirm these findings and to assess long-term safety and efficacy in human subjects.
The synthetic route for producing (7R)-5-methyl-2 , -triazatetracyclo[ . . . , .? .? , . ]nonadeca- ( ),8 , , , , -hexaene has been optimized to improve yield and purity. A recent publication in Organic Letters (2024) described a novel synthetic method that utilizes palladium-catalyzed cross-coupling reactions to efficiently construct the complex tetracyclic core of this molecule.
In conclusion, (7R)-5-methyl-2 , -triazatetracyclo[ . . . , .? .? , . ]nonadeca- ( ),8 , , , , -hexaene (CAS No. 6 -3 - ) represents a promising lead compound with diverse therapeutic potential across multiple disease areas. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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